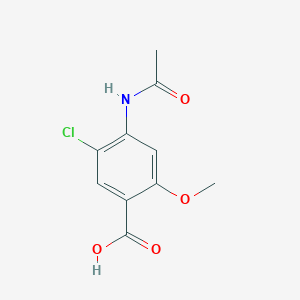

4-Acetamido-5-chloro-2-methoxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-acetamido-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXCIWMHHSVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450973 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24201-13-6 | |

| Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Acetamido 5 Chloro 2 Methoxybenzoic Acid

Established Synthetic Pathways for the Target Compound

The most common synthetic routes to 4-Acetamido-5-chloro-2-methoxybenzoic acid involve a multi-step process starting from readily available precursors. The general strategy includes the formation of the core substituted benzene (B151609) ring, followed by acylation and chlorination, and concluding with ester hydrolysis.

The synthesis typically begins with a precursor such as 4-amino-2-methoxybenzoic acid or its parent compound, p-aminosalicylic acid. The pathway involves a sequence of derivatization steps to introduce the required functional groups.

Methylation and Esterification : Starting from p-aminosalicylic acid, the first step is often methylation, for example using dimethyl sulfate, to convert the phenolic hydroxyl group into a methoxy (B1213986) group, yielding 4-amino-2-methoxybenzoic acid. To protect the carboxylic acid from subsequent reactions and to improve solubility, it is typically converted to its methyl ester, methyl 4-amino-2-methoxybenzoate.

Acylation (Acetylation) : The amino group of methyl 4-amino-2-methoxybenzoate is then acylated to form the acetamido group. This is a standard nucleophilic acyl substitution reaction, commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. This step yields methyl 4-acetamido-2-methoxybenzoate.

Chlorination : The key step to introduce the chlorine atom at the C5 position is an electrophilic aromatic substitution. The precursor, methyl 4-acetamido-2-methoxybenzoate, is treated with a chlorinating agent. N-chlorosuccinimide (NCS) is widely used for this purpose in a solvent such as N,N-dimethyl formamide (B127407) (DMF).

Hydrolysis : The final step is the hydrolysis of the methyl ester group to yield the target carboxylic acid. This is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a base like potassium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the final product.

A summary of typical reaction conditions for the critical chlorination step is provided below.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield |

| Chlorination | Methyl 4-acetamido-2-methoxybenzoate | N-chlorosuccinimide (NCS) | N,N-dimethyl formamide (DMF) | 40-65 | 9 | ~90% |

Table 1: Representative conditions for the synthesis of the methyl ester precursor.

Choice of Chlorinating Agent : The use of N-chlorosuccinimide (NCS) is a significant optimization over using gaseous chlorine. NCS is a solid that is easier and safer to handle, store, and measure, reducing the need for specialized equipment and mitigating the risks associated with highly toxic and corrosive chlorine gas.

Reaction Conditions Control : The chlorination reaction is highly dependent on temperature and time. A two-phase temperature profile, starting at a lower temperature (e.g., 40°C) and then increasing it (e.g., 65°C), has been shown to improve the reaction's completion and yield.

Solvent Recycling : In industrial applications, a key optimization involves the recycling of the N,N-dimethyl formamide (DMF) solvent. After the product is crystallized and separated, the remaining mother liquor, which contains DMF, can be reused in subsequent batches. This strategy significantly reduces solvent waste and lowers raw material costs, making the process more environmentally friendly and economical. It has been noted that recycling the mother liquor can also lead to an increase in the molar yield in subsequent runs.

Advanced Synthetic Approaches and Methodological Innovations

The scientific literature on the synthesis of this compound is largely dominated by the established pathways described above, which have been refined for industrial production. While specific advanced or novel methodologies for this exact molecule are not widely reported, general innovations in organic synthesis could be applied. These include the potential use of continuous flow reactors to improve control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity. Furthermore, the exploration of greener catalysts and alternative, less hazardous solvents remains a constant goal in modern chemical synthesis, though specific applications to this pathway are not yet documented.

Investigations into the Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its four distinct functional groups: the carboxylic acid, the acetamido group, the chloro substituent, and the methoxy group, all attached to an aromatic ring.

The most significant chemical transformation of this compound is the conversion of its carboxylic acid group into other functionalities, primarily amides. This reactivity is central to its role as a building block for more complex molecules.

Amide Bond Formation : The carboxylic acid can be activated and coupled with various amines to form amide bonds. This is the cornerstone of its use in synthesizing pharmaceuticals. The reaction typically requires a coupling agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Common coupling reagents that could be employed include carbodiimides (e.g., DCC, EDCI) or phosphonium-based reagents. This transformation allows for the introduction of diverse structural motifs.

Amide Hydrolysis : The acetamido group can be hydrolyzed back to a primary amine (4-amino-5-chloro-2-methoxybenzoic acid) under either acidic or basic conditions, although this is generally a retro-synthetic step. This reaction allows for further modification at the amino position if desired.

Aromatic Substitution : The benzene ring is highly substituted and electronically deactivated, making further electrophilic aromatic substitution challenging. The existing substituents would direct any incoming electrophiles to the remaining open position (C6), but harsh conditions would likely be required.

The compound can undergo various oxidative and reductive transformations, targeting either the functional groups or the aromatic ring itself.

Oxidative Reactions : The electron-rich aromatic ring, activated by the acetamido and methoxy groups, is susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of quinone-type structures, a known reaction for substituted acetanilides. The reaction with reagents like phenyliodosyl acetate (B1210297) in the presence of acid is a known method for the oxidation of similar compounds.

Reductive Reactions :

Reduction of the Carboxylic Acid : The carboxylic acid group is resistant to reduction but can be converted to a primary alcohol (2-(hydroxymethyl)-4-acetamido-5-chloroanisole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemguide.co.ukyoutube.com

Reduction of the Aromatic Ring : The aromatic ring can be reduced under specific conditions. A Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) would likely reduce the ring to a cyclohexadiene derivative. researchgate.netwikipedia.org The regioselectivity of this reduction is influenced by the electron-withdrawing carboxylic acid group. vedantu.comorganic-chemistry.org

Decarbonylative Reduction : Catalytic methods, for instance using a palladium catalyst with a silane (B1218182) hydride source, can achieve a decarbonylative reduction, removing the carboxylic acid group entirely to yield 4-acetamido-5-chloro-2-methoxyanisole. rsc.orgnih.gov

A summary of potential transformations is presented below.

| Reaction Type | Functional Group | Reagents | Product Type |

| Amidation | Carboxylic Acid | Amine, Coupling Agent | Amide |

| Reduction | Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |

| Birch Reduction | Aromatic Ring | Na, liq. NH₃, EtOH | Cyclohexadiene |

| Decarbonylation | Carboxylic Acid | Pd catalyst, Silane | Arene (decarboxylated) |

| Oxidation | Aromatic Ring | Phenyliodosyl Acetate | Quinone derivative |

| Hydrolysis | Acetamido Group | H⁺ or OH⁻, H₂O | Primary Amine |

Table 2: Summary of potential chemical transformations of this compound.

Application of 4 Acetamido 5 Chloro 2 Methoxybenzoic Acid As a Key Synthon in Chemical Synthesis

Utilization in the Synthesis of Medicinal Intermediates

The primary and most well-documented application of 4-acetamido-5-chloro-2-methoxybenzoic acid is as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural framework is integral to the final structure of several commercially significant drugs.

Notably, it is a key precursor in the industrial synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. The synthesis of Metoclopramide's core structure relies on the functional group manipulations facilitated by this particular benzoic acid derivative. The methyl ester of this compound is also identified as a biotransformed metabolite of Metoclopramide. acs.org

Furthermore, this compound is utilized in the synthesis of other medicinal intermediates. For instance, it is implicated as a starting material in the synthesis of Prucalopride, a high-affinity serotonin (B10506) (5-HT4) receptor agonist used for the treatment of chronic constipation. nih.gov The versatility of this compound allows for its incorporation into various synthetic pathways leading to diverse medicinal agents.

The table below summarizes key medicinal intermediates synthesized from this compound and its derivatives.

| Medicinal Intermediate/Drug | Therapeutic Class | Role of this compound |

| Metoclopramide | Antiemetic, Prokinetic agent | Key precursor in the synthesis of the core structure. |

| Prucalopride | Serotonin 5-HT4 receptor agonist | Starting material for the synthesis. nih.gov |

Role in the Development of New Pharmaceutical Scaffolds

Substituted benzoic acids are fundamental building blocks in the development of novel pharmaceutical scaffolds due to their synthetic versatility and their presence in a multitude of bioactive natural products and synthetic drugs. researchgate.net The structural motif of this compound, with its distinct substitution pattern, provides a robust scaffold that can be elaborated into a variety of heterocyclic systems and other complex molecular frameworks.

While specific examples of entirely new drug classes developed directly from this compound are not extensively documented in publicly available research, the broader class of substituted benzoic acids is instrumental in this area. For example, related substituted benzoic acid derivatives have been utilized in the synthesis of novel quinazoline (B50416) scaffolds, which are present in a wide range of biologically active compounds, including anticancer agents. acs.org The reactivity of the carboxylic acid group allows for amide bond formation, a cornerstone of medicinal chemistry, while the aromatic ring can be further functionalized.

The development of inhibitors for novel biological targets often relies on the design of new molecular scaffolds. For instance, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in oncology. nih.gov The unique electronic and steric properties imparted by the acetamido, chloro, and methoxy (B1213986) groups on the this compound scaffold make it an attractive candidate for the design of inhibitors for a range of biological targets.

Contribution to Combinatorial Chemistry Libraries and Drug Design

Combinatorial chemistry is a powerful strategy in modern drug discovery that allows for the rapid synthesis of a large number of diverse compounds, known as a library, which can then be screened for biological activity. The success of combinatorial synthesis relies on the availability of versatile building blocks, or synthons, that can be readily modified to generate a wide array of derivatives.

Substituted benzamides are a common feature in many drug molecules, and as such, are frequently used as scaffolds in combinatorial libraries. nih.govnih.gov this compound, with its reactive carboxylic acid handle, is an ideal candidate for such synthetic endeavors. The carboxylic acid can be converted to an acid chloride or activated with coupling agents to react with a diverse panel of amines, leading to a library of substituted benzamides. Each derivative in the library would possess the core 4-acetamido-5-chloro-2-methoxybenzoyl structure but differ in the appended amine fragment.

This approach enables the systematic exploration of the chemical space around this scaffold, which is a key principle in structure-activity relationship (SAR) studies. By generating and screening a library of derivatives, researchers can identify compounds with improved potency, selectivity, or pharmacokinetic properties. The principles of solid-phase synthesis, often employed in combinatorial chemistry, are well-suited for the incorporation of building blocks like this compound. nih.gov

Derivatization for Targeted Biological Activity Modulation

The functional groups present on the this compound scaffold can be strategically modified to fine-tune the biological activity of the resulting molecules. This process of derivatization is a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound's interaction with its biological target.

A pertinent example of this is seen in the derivatization of the closely related compound, 4-amino-5-chloro-2-methoxybenzoic acid. In a notable study, a series of esters were synthesized from this amino-analogue and various substituted 1-piperidineethanols. These derivatives were found to be potent agonists and antagonists for the 5-HT4 receptor. The study demonstrated that subtle changes to the substituents on the piperidine (B6355638) ring led to significant shifts in pharmacological activity, with some compounds acting as agonists and others as antagonists. For instance, the introduction of two methyl groups on the piperidine ring resulted in a dramatic switch from agonist to antagonist activity.

The following table presents data from this study, highlighting the impact of derivatization on the affinity for the 5-HT4 receptor.

| Compound | Substituent on Piperidine Ring | 5-HT4 Receptor Affinity (Ki, nM) | Pharmacological Profile |

| 7a | Unsubstituted | 1.07 ± 0.5 | Partial Agonist |

| 7k | 4-CONH2 | 1.0 ± 0.3 | Partial Agonist |

| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | Antagonist |

This research underscores the potential for modulating the biological activity of the 4-amino-5-chloro-2-methoxybenzoic acid scaffold through systematic derivatization. Although this study was conducted on the 4-amino analogue, the principles are directly applicable to the 4-acetamido derivative, where the acetamido group can be hydrolyzed to the amine and subsequently derivatized in a similar fashion to explore a wide range of biological targets.

Biological and Biochemical Research on Derivatives of 4 Acetamido 5 Chloro 2 Methoxybenzoic Acid

Elucidation of Molecular Binding Interactions with Biomolecules

Investigations into the molecular binding interactions of derivatives of the core structure, 4-amino-5-chloro-2-methoxybenzoic acid, have yielded significant findings, particularly in the context of serotonin (B10506) receptors. A number of ester derivatives have been synthesized and found to be potent agonists and antagonists for the 5-HT4 receptor.

Binding assays performed in rat striatum demonstrated that several of these compounds exhibit nanomolar affinity for 5-HT4 receptors. nih.gov For instance, specific derivatives showed high affinity with Ki values in the low nanomolar range. Structural analyses, including X-ray crystallography and molecular modeling, have provided insights into the conformation of these molecules when binding to the receptor. A key feature identified is the cis folded conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair, which is similar to other known conformationally-constrained benzamides. nih.gov These studies have led to the proposal of a hypothetical model for the 5-HT4 receptor that includes two distinct binding sites for agonist and antagonist molecules. nih.gov

| Derivative | Target Biomolecule | Binding Affinity (K | Reference |

| Ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid | 5-HT4 Receptor | Nanomolar range | nih.gov |

This table presents data on derivatives of the parent amine, not the specific acetamido- compound.

Research into Anti-inflammatory Efficacy and Pathways

Direct experimental research on the anti-inflammatory efficacy and pathways of 4-Acetamido-5-chloro-2-methoxybenzoic acid is not extensively documented. However, studies on analogous compounds offer valuable perspectives. The anti-inflammatory potential of benzoic acid derivatives has been a subject of interest in medicinal chemistry.

Research on 5-acetamido-2-hydroxy benzoic acid has shown that it possesses anti-inflammatory effects. In animal models, it was effective in reducing edema induced by carrageenan and croton oil. nih.gov The proposed mechanism for this activity is linked to the inhibition of the cyclooxygenase pathway, a key mediator of inflammation. nih.gov

Another related area of research involves other substituted benzoic acid derivatives. For example, novel benzoic acid and benzoic acid ester derivatives have been developed and patented for their anti-inflammatory activity in conditions such as arthritis and inflammatory bowel disorders. While not directly the compound of interest, this highlights the therapeutic potential of this chemical class.

Investigations of Analgesic Mechanisms and Potency

Similar to the anti-inflammatory data, direct investigations into the analgesic mechanisms and potency of this compound are scarce. Insights are primarily drawn from structurally related molecules.

The compound 5-acetamido-2-hydroxy benzoic acid has demonstrated both peripheral and central anti-nociceptive activity. nih.gov Its peripheral analgesic effect was evidenced by a reduction in acetic acid-induced writhing in animal models, with a potent ED50 value of 4.95 mg/kg. nih.gov Central analgesic activity was observed in the hot-plate test. nih.gov The mechanism of analgesia is thought to be linked to its anti-inflammatory actions via the COX pathway. nih.gov

The broader class of benzoic acid derivatives has also been explored for analgesic properties, with some patented compounds indicated for the treatment of various types of pain, including dental pain and headaches.

Explorations of Anticancer Potential in Structural Analogs and Complexes

There is currently a lack of direct studies on the anticancer potential of structural analogs of this compound. However, research into other substituted benzoic acid derivatives and related heterocyclic compounds provides a basis for potential future investigations.

For instance, a series of benzoic acid substituted quinazolinones were synthesized and tested for their anticancer activity against the MCF-7 breast cancer cell line. derpharmachemica.com Many of these compounds showed moderate to good anti-breast cancer activity. derpharmachemica.com Docking studies suggested that these compounds could fit well into the target protein BRCA1. derpharmachemica.com

In another study, novel benzoxazole and naphthoxazole analogs were designed and evaluated as antiproliferative agents. nih.gov Some of these compounds, particularly a naphthoxazole derivative with a chlorine atom, exhibited significant cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard drug cisplatin. nih.gov

| Compound Class | Cancer Cell Line | Activity | Reference |

| Benzoic acid substituted quinazolinones | MCF-7 (Breast) | Moderate to good | derpharmachemica.com |

| Naphthoxazole analog (with chlorine) | HCV29T (Bladder), T47D (Breast), A549 (Lung), SW707 (Rectal) | IC | nih.gov |

Broad Spectrum Biological Activity Profiling

A series of novel sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov These compounds were tested against Gram-positive and Gram-negative bacteria, fungi, and various Mycobacterium species. One of the most active compounds, a benzamide (B126) derivative, showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 µmol/L. nih.gov Certain derivatives also displayed notable activity against Mycobacterium kansasii. nih.gov However, the antifungal potency of these derivatives was generally weak. nih.gov

Additionally, esters derived from 4-chlorocinnamic acid , another related structure, have been shown to possess antimicrobial properties, particularly against various Candida species. nih.gov

These findings suggest that the inclusion of a chloro-substituent on a benzoic acid framework can contribute to antimicrobial activity, indicating a potential area for further investigation for derivatives of this compound.

| Compound Class | Organism | Activity (MIC) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA and MSSA) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL | nih.gov |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | nih.gov |

Computational Chemistry and in Silico Studies of 4 Acetamido 5 Chloro 2 Methoxybenzoic Acid Analogs

Molecular Modeling and Docking Simulations for Target Affinity

Molecular modeling and docking simulations are pivotal computational tools for predicting the binding affinity and interaction patterns of ligands with their biological targets. For analogs of 4-acetamido-5-chloro-2-methoxybenzoic acid, these studies are instrumental in identifying potential protein receptors and elucidating the molecular basis of their activity.

Docking studies involve the prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. For instance, in studies of analogous 5-acetamido-2-hydroxy benzoic acid derivatives, molecular docking has been employed to investigate their interaction with cyclooxygenase-2 (COX-2) receptors, a key target in anti-inflammatory therapies. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The process typically involves preparing the three-dimensional structures of the ligand and the receptor, followed by the use of docking software to explore various binding poses. The results are then analyzed to identify the most energetically favorable conformation. For example, a hypothetical docking study of a this compound analog with a target protein might yield results similar to those presented in the interactive table below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -9.2 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond |

| Serotonin (B10506) 5-HT3 Receptor | 6BEU | -7.8 | Trp183, Arg192, Tyr234 | Pi-Pi Stacking, Cation-Pi |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have demonstrated that modifications to various parts of the molecule can significantly impact their affinity for biological targets. For example, in a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, the introduction of a methyl group on the nitrogen at the 4-position and modifications of the substituent at the 5-position led to a marked increase in dopamine D2 receptor binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by creating mathematical relationships between the chemical structures and their biological activities. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new compounds. For benzoic acid derivatives, QSAR studies have revealed that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity against various enzymes. nih.gov

The following interactive table summarizes key SAR findings for analogs of this compound.

| Modification Site | Substituent Change | Effect on Biological Activity | Reference Target |

|---|---|---|---|

| 5-position of the benzoyl moiety | Replacement of Chloro with Bromo or Iodo | Increased affinity for Dopamine D2 receptor. nih.gov | Dopamine D2 Receptor |

| 4-position amino group | Introduction of a methyl group | Increased affinity for Dopamine D2 receptor. nih.gov | Dopamine D2 Receptor |

| Amide linker | Variation in the amine moiety | Significant impact on both Dopamine D2 and Serotonin 5-HT3 receptor affinity. nih.gov | Dopamine D2 and Serotonin 5-HT3 Receptors |

| General | Increased hydrophobicity and aromaticity | Conducive to inhibitory activity. nih.gov | FabH enzyme |

In Silico Screening for Novel Bioactive Entities

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For a parent scaffold like this compound, a virtual screening campaign would typically involve the creation of a focused library of derivatives with diverse chemical functionalities. These virtual compounds are then docked into the binding site of a target protein, and their binding affinities are calculated. The top-scoring compounds are then selected for further investigation and potential synthesis. This methodology allows for the rapid exploration of a vast chemical space to discover novel bioactive entities.

Theoretical Prediction of Biological Activities

Computational tools can also be used to theoretically predict the potential biological activities of compounds based on their chemical structures. This can be achieved through various methods, including the use of predictive models based on machine learning algorithms trained on large datasets of known bioactive molecules.

One approach involves the calculation of bioactivity scores for various drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, a study on 5-acetamido-2-hydroxy benzoic acid derivatives utilized a bioactivity prediction server to evaluate their potential as kinase inhibitors, nuclear receptor ligands, and protease inhibitors. mdpi.com A similar approach could be applied to analogs of this compound to forecast their pharmacological profiles. Molecules with a bioactivity score greater than 0.00 are considered likely to possess significant biological activity, those with scores between -0.50 and 0.00 are expected to be moderately active, and scores below -0.50 suggest inactivity. mdpi.com

The interactive table below presents a hypothetical bioactivity score prediction for a this compound analog.

| Biological Target Class | Predicted Bioactivity Score | Predicted Activity Level |

|---|---|---|

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.20 | Moderately Active |

| Kinase Inhibitor | -0.60 | Inactive |

| Nuclear Receptor Ligand | 0.05 | Active |

| Protease Inhibitor | -0.45 | Moderately Active |

| Enzyme Inhibitor | 0.25 | Active |

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of "4-Acetamido-5-chloro-2-methoxybenzoic acid". While specific spectral data for this exact compound is not widely published, data for its methyl ester, "Methyl 4-acetamido-5-chloro-2-methoxybenzoate," and related substituted benzoic acids provide a strong basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of the closely related "Methyl 4-acetamido-5-chloro-2-methoxybenzoate," characteristic signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, the acetamido methyl protons, and the ester methyl protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For "Methyl 4-acetamido-5-chloro-2-methoxybenzoate," distinct peaks would be observed for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the methoxy carbon, and the methyl carbons of the acetamido and ester groups. nih.gov Spectral data for the related "4-Amino-5-chloro-2-methoxybenzoic acid" also offers comparative insights into the chemical shifts of the aromatic carbons. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Methyl 4-acetamido-5-chloro-2-methoxybenzoate" would be expected to show characteristic absorption bands. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | 3400-3200 |

| C=O (ester) | 1730-1715 |

| C=O (amide) | 1680-1630 |

| C-O (ether and ester) | 1300-1000 |

| C-Cl | 800-600 |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. For "Methyl 4-acetamido-5-chloro-2-methoxybenzoate," the mass spectrum would show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern would likely involve the loss of the methoxy group, the acetyl group, and other characteristic fragments.

| Ion | m/z (relative intensity) |

| [M]+ (Molecular Ion) | 257/259 (isotope pattern) |

| [M - OCH₃]+ | 226/228 |

| [M - COOCH₃]+ | 198/200 |

| [M - CH₂CO]+ | 215/217 |

Chromatographic Methods for Separation, Isolation, and Purity Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, purification, and purity assessment of "this compound". A reverse-phase HPLC method is commonly employed for the analysis of benzoic acid derivatives. nih.gov

A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected. A patent for the synthesis of "Methyl 4-acetamido-5-chloro-2-methoxybenzoate" reports achieving a purity of ≥99.8% as determined by HPLC, highlighting the effectiveness of this technique for quality control. chemicalbook.comgoogle.com

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray Crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of "this compound" itself has not been reported, studies on related substituted benzoic acids, such as anisic acid (p-methoxybenzoic acid), provide valuable insights into the expected solid-state conformation and intermolecular interactions. rsc.org

Other Advanced Characterization Techniques

Other advanced analytical techniques can provide further information on the physicochemical properties of "this compound".

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to study the thermal stability and phase transitions of a compound. researchgate.netakjournals.comresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and to identify the loss of volatile components. For many benzoic acid derivatives, sublimation can occur before melting. akjournals.com

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to study other phase transitions.

These thermal analysis techniques are valuable for assessing the stability of the compound under different temperature regimes and for quality control purposes.

Future Research Directions and Translational Perspectives

Sustainable and Green Chemical Synthesis Methodologies

Traditional chemical synthesis routes are often scrutinized for their environmental impact. Future research must prioritize the development of sustainable and green methodologies for synthesizing 4-acetamido-5-chloro-2-methoxybenzoic acid and its derivatives. A key area of improvement is the chlorination step. Current methods often utilize N-chlorosuccinimide (NCS) in solvents like N,N-dimethylformamide (DMF). google.comchemicalbook.com While this avoids the use of gaseous chlorine, the focus can shift towards greener alternatives.

Key principles of green chemistry that could be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing solvents like DMF with more benign alternatives such as ionic liquids or water-based systems.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste.

Research efforts could explore alternative chlorinating agents or electro-chemical methods for chlorination, which can reduce waste and avoid harsh reagents. Drawing inspiration from the synthesis of related compounds like p-Anisic acid, where E-factors have been evaluated and solvents recycled, provides a framework for optimizing the synthesis of this compound. researchgate.net

Table 1: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application to Synthesis |

|---|---|

| Atom Economy | Development of catalytic cycles for chlorination to replace stoichiometric reagents. |

| Safer Solvents | Investigation of deep eutectic solvents or water as reaction media. |

| Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Waste Reduction | Designing processes with solvent recycling loops to lower the E-Factor. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. mdpi.com These technologies can be pivotal in exploring the therapeutic potential of derivatives of this compound.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are structurally related to this compound but possess optimized properties for specific biological targets. nih.gov

Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic profiles (ADME/T) of virtual compounds, allowing for the rapid screening of large chemical libraries. mdpi.comnih.gov

Drug Repurposing: AI can analyze biological and clinical data to identify new therapeutic uses for existing derivatives, significantly reducing development time and costs. mednexus.org

Target Identification: By integrating multi-omics data, AI can help identify novel biological targets for which derivatives of this compound might show high efficacy. rjsocmed.com

Table 2: AI/ML Applications in the Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets. | Uncovering new therapeutic possibilities for derivatives. |

| Hit Identification | Virtual screening of compound libraries against a target protein. | Rapidly identifying promising lead compounds. |

| Lead Optimization | Predicting ADME/T properties to guide chemical modifications. nih.gov | Designing derivatives with improved drug-like properties. |

| Preclinical Studies | Analyzing preclinical data to predict clinical trial outcomes. | Increasing the success rate of clinical development. |

Exploration of Novel Therapeutic Applications beyond Current Scope

While this compound is known as an intermediate in the synthesis of drugs like Metoclopramide, a dopamine (B1211576) D2 receptor antagonist, its structural backbone is present in molecules with a wide range of biological activities. google.com This suggests a rich field for exploring new therapeutic applications. The structural class of para-aminobenzoic acid (PABA) derivatives, to which this compound belongs, has shown potential anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.com

Future research could focus on synthesizing and screening libraries of derivatives against various targets:

Ion Channel Modulation: A related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of TMEM206, a proton-activated anion channel. nih.gov This opens an avenue for developing derivatives as modulators of other ion channels implicated in various diseases.

Serotonin (B10506) Receptor Activity: Esters of the related 4-amino-5-chloro-2-methoxybenzoic acid have been found to be potent agonists and antagonists for 5-HT4 receptors, suggesting potential applications in gastrointestinal and neurological disorders. nih.gov

Antiviral Agents: Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have demonstrated potent activity against human adenovirus (HAdV), indicating a potential for developing antiviral therapies. nih.gov

Systematic screening of derivatives against a broad panel of biological targets could uncover unexpected and valuable therapeutic activities.

Table 3: Potential Therapeutic Targets for Derivatives

| Compound Class/Analog | Demonstrated Activity | Potential Therapeutic Area |

|---|---|---|

| 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid | TMEM206 inhibitor nih.gov | Channelopathies, Colorectal Cancer nih.gov |

| 4-amino-5-chloro-2-methoxybenzoic acid esters | 5-HT4 receptor agonists/antagonists nih.gov | Gastroenterology, Neurology |

| Substituted N-phenyl-benzamide analogues | Human Adenovirus (HAdV) inhibitors nih.gov | Infectious Diseases (Antiviral) |

Development of Targeted Delivery Systems for Derivatives

The therapeutic efficacy of a drug is often limited by its distribution throughout the body, which can lead to off-target effects. The development of targeted drug delivery systems for potent derivatives of this compound could significantly enhance their therapeutic index by ensuring they accumulate at the site of action. nih.gov

Future research in this area should explore various nanotechnology-based platforms:

Nanoparticles and Liposomes: Encapsulating drug molecules within nanocarriers like liposomes or polymeric nanoparticles can improve their solubility, stability, and pharmacokinetic profile. These carriers can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a form of passive targeting. nih.gov

Active Targeting: Nanocarriers can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy can dramatically increase drug concentration at the desired site while minimizing exposure to healthy tissues. nih.gov

Prodrugs: Derivatives can be chemically modified into inactive prodrugs that are selectively activated at the target site (e.g., by specific enzymes in the kidney or a tumor microenvironment), thereby localizing the therapeutic effect. nih.gov

These advanced delivery strategies can help realize the goal of personalized medicine, offering treatments with high efficacy and few side effects. nih.gov

Table 4: Targeted Delivery Strategies

| Delivery System | Mechanism | Potential Application |

|---|---|---|

| Liposomes | Encapsulation of drug; passive targeting via EPR effect. nih.gov | Delivery of anticancer derivatives to solid tumors. |

| Polymeric Nanoparticles | Controlled drug release; can be surface-modified for active targeting. nih.gov | Sustained release for chronic inflammatory diseases. |

| Antibody-Drug Conjugates (ADCs) | Covalent linking of a drug to an antibody targeting a specific cell-surface antigen. | Highly specific delivery to cancer cells. |

| Kidney-Targeted Prodrugs | Prodrugs designed to be activated by enzymes in the kidney. nih.gov | Treatment of renal diseases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetamido-5-chloro-2-methoxybenzoic acid, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common route involves:

Methoxylation at the 2-position using methyl iodide under alkaline conditions.

Chlorination at the 5-position via electrophilic substitution (e.g., Cl2/FeCl3).

Acetamido group introduction at the 4-position through acetylation of a precursor amine intermediate (e.g., acetic anhydride in pyridine) .

- Validation : Purity is confirmed via HPLC (>98% purity threshold), NMR (e.g., δ 2.1 ppm for acetamido methyl group), and mass spectrometry (M.W. 243.64 g/mol) .

Q. How is the compound structurally distinguished from its isomers, and what spectroscopic techniques are critical for identification?

- Structural Differentiation : Key distinguishing features include:

- Positional isomerism : The acetamido (4-position), chloro (5-position), and methoxy (2-position) groups create a unique substitution pattern compared to analogs like 4-Acetamido-3-chlorobenzoic acid.

- Spectroscopy :

- FT-IR : C=O stretch of the acetamido group (~1660 cm<sup>−1</sup>) and carboxylic acid (~1700 cm<sup>−1</sup>).

- <sup>13</sup>C NMR : Distinct signals for methoxy (δ 56 ppm), acetamido carbonyl (δ 170 ppm), and chlorine-substituted aromatic carbons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological activity of this compound against 5-HT4 receptors?

- SAR Optimization :

- Substituent modifications : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to enhance receptor binding affinity. Evidence shows that 4-Amino-5-chloro-2-ethoxy analogs exhibit improved selectivity for 5-HT4 over 5-HT3 receptors .

- Bioisosteric replacement : Substitute the acetamido group with sulfonamides to modulate lipophilicity and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Critical Factors :

- Assay variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentration) to minimize discrepancies .

- Impurity analysis : Use LC-MS to detect trace intermediates (e.g., deacetylated byproducts) that may interfere with activity .

Q. How can solubility limitations be addressed for in vivo pharmacokinetic studies?

- Methodological Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。